molecular formula C11H15FN2O2 B1402737 N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide CAS No. 1346447-33-3

N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide

Cat. No.: B1402737
CAS No.: 1346447-33-3
M. Wt: 226.25 g/mol
InChI Key: LBAFIQNTMZIFLH-UHFFFAOYSA-N
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Description

N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide: is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a hydroxymethyl group attached to a pyridine ring, as well as a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-pyridinecarboxaldehyde.

    Hydroxymethylation: The aldehyde group is converted to a hydroxymethyl group using a suitable reducing agent such as sodium borohydride.

    Amidation: The hydroxymethylated pyridine is then reacted with pivaloyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-(5-Fluoro-3-(carboxymethyl)pyridin-2-yl)pivalamide.

    Reduction: N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide with reduced pyridine ring.

    Substitution: N-(5-Substituted-3-(hydroxymethyl)pyridin-2-yl)pivalamide.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex fluorinated compounds.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its fluorine atom which can enhance metabolic stability and bioavailability.

    Biological Probes: Used in the development of biological probes for imaging and diagnostic applications.

Industry:

    Materials Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, where the fluorine atom can enhance binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

  • N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
  • N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide
  • N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide enhances its metabolic stability compared to non-fluorinated analogs.
  • Hydroxymethyl Group: The hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets.
  • Pivalamide Group: The pivalamide group contributes to the compound’s lipophilicity and can influence its pharmacokinetic properties.

Properties

IUPAC Name

N-[5-fluoro-3-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAFIQNTMZIFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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